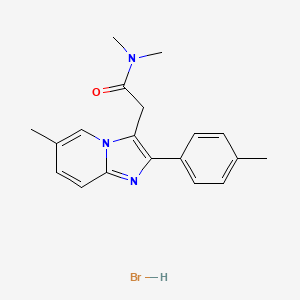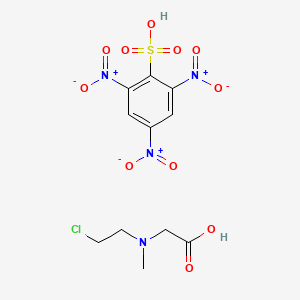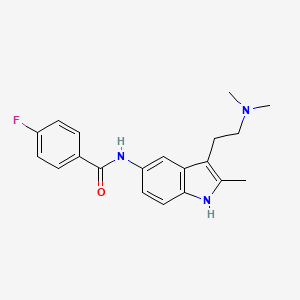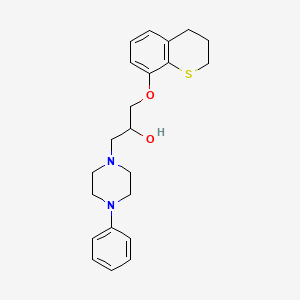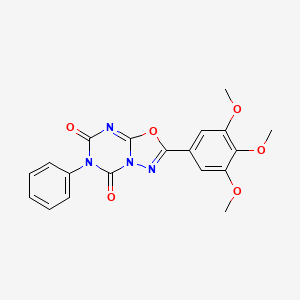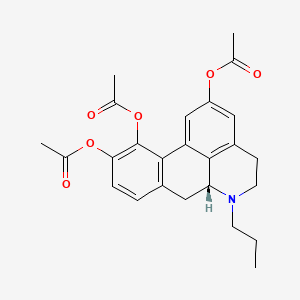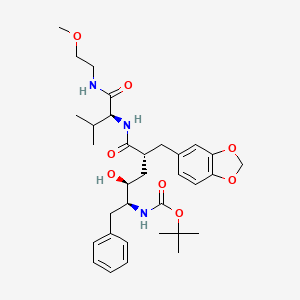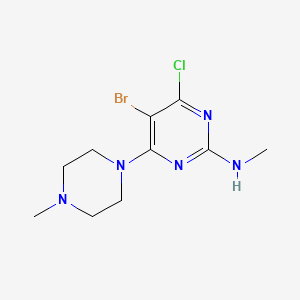
2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrimidine ring substituted with bromine, chlorine, and a piperazine moiety. It is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- typically involves multiple steps One common method starts with the preparation of N-methylpyrimidinamine, followed by bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can also participate in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the nitrogen atoms.
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of proliferative diseases.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another pyrimidine derivative with similar substituents but different biological activities.
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: A compound with a similar pyrimidine core but different substituents, leading to distinct chemical and biological properties.
Uniqueness
2-Pyrimidinamine, 5-bromo-4-chloro-N-methyl-6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
61973-49-7 |
|---|---|
Formule moléculaire |
C10H15BrClN5 |
Poids moléculaire |
320.62 g/mol |
Nom IUPAC |
5-bromo-4-chloro-N-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H15BrClN5/c1-13-10-14-8(12)7(11)9(15-10)17-5-3-16(2)4-6-17/h3-6H2,1-2H3,(H,13,14,15) |
Clé InChI |
OYOSJFZROULYPV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=C(C(=N1)Cl)Br)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
